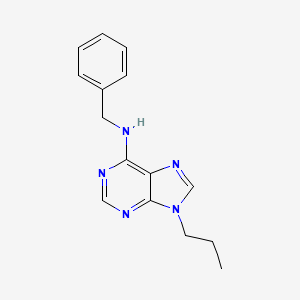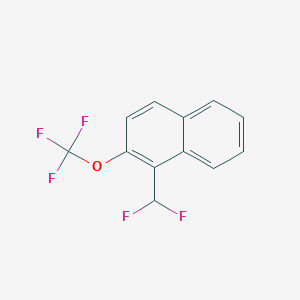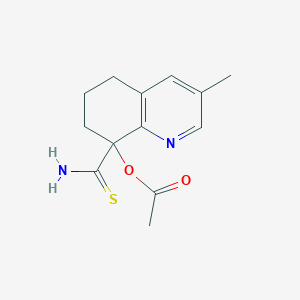![molecular formula C10H6BrNO3 B11853026 8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one CAS No. 62761-38-0](/img/structure/B11853026.png)
8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is a complex organic compound characterized by its unique structure, which includes a bromine atom and a dioxolo ring fused to an isoquinolinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization to form the dioxolo ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoquinolinones.
Wissenschaftliche Forschungsanwendungen
8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol
- Oxolinic acid
Uniqueness
8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is unique due to its specific bromine substitution and dioxolo ring structure, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specialized research and applications.
Eigenschaften
CAS-Nummer |
62761-38-0 |
|---|---|
Molekularformel |
C10H6BrNO3 |
Molekulargewicht |
268.06 g/mol |
IUPAC-Name |
8-bromo-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-12-10(13)6-2-9-8(1-5(6)7)14-4-15-9/h1-3H,4H2,(H,12,13) |
InChI-Schlüssel |
WAQDSPVZJDTODA-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CNC3=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



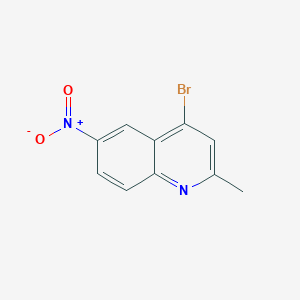
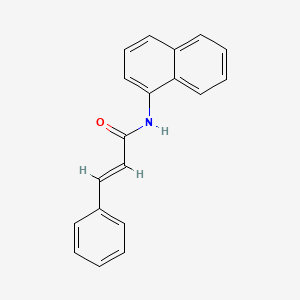


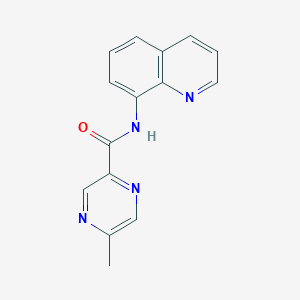
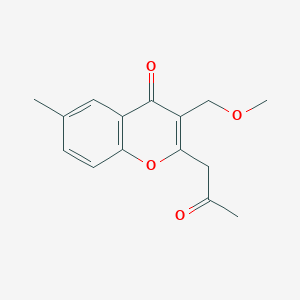
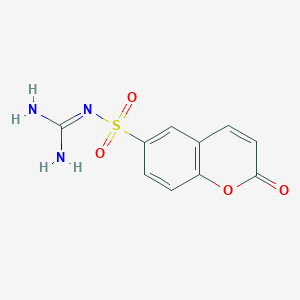
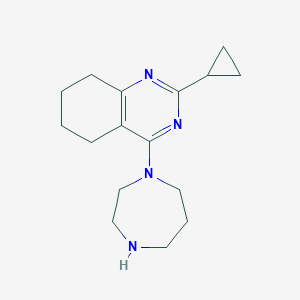

![4-Chloro-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11853011.png)
